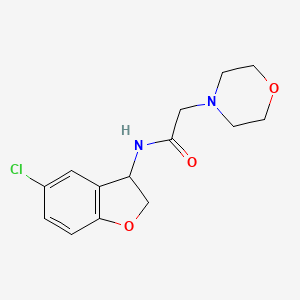

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide

Description

Properties

CAS No. |

105801-54-5 |

|---|---|

Molecular Formula |

C14H17ClN2O3 |

Molecular Weight |

296.75 g/mol |

IUPAC Name |

N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C14H17ClN2O3/c15-10-1-2-13-11(7-10)12(9-20-13)16-14(18)8-17-3-5-19-6-4-17/h1-2,7,12H,3-6,8-9H2,(H,16,18) |

InChI Key |

NTXQRMCMCJXPTK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)NC2COC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The preparation of N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide can be approached through several retrosynthetic pathways as outlined in Figure 1. Each approach offers distinct advantages and challenges.

Retrosynthetic Strategy 1: Late-Stage Amide Formation

The first strategy involves a late-stage amide coupling between a 5-chloro-2,3-dihydro-1-benzofuran-3-amine and 2-(morpholin-4-yl)acetic acid. This approach requires:

- Synthesis of the 5-chloro-2,3-dihydro-1-benzofuran core

- Introduction of an amino group at the C-3 position

- Preparation of 2-(morpholin-4-yl)acetic acid

- Efficient amide coupling conditions

Retrosynthetic Strategy 2: Cyclization Approach

The second approach focuses on constructing the dihydrobenzofuran ring through cyclization of an appropriately substituted phenol derivative:

- Preparation of a 5-chloro-2-hydroxyphenethyl derivative containing an appropriate leaving group

- Cyclization to form the dihydrobenzofuran core

- Introduction of the amide functionality

Retrosynthetic Strategy 3: Reduction of Benzofuran Derivatives

The third strategy involves:

- Synthesis of 5-chloro-3-substituted benzofuran derivatives

- Selective reduction to form the dihydrobenzofuran

- Functionalization to introduce the morpholin-4-ylacetamide group

Synthesis of the 5-Chloro-2,3-dihydro-1-benzofuran Core

Palladium-Catalyzed Approaches

Palladium-catalyzed methods offer versatile approaches to the construction of the benzofuran core. As reported in multiple studies, these methods typically involve the coupling of substituted phenols with appropriately functionalized alkenes or alkynes.

A common approach utilizes palladium acetate as a catalyst in the reaction between 5-chloro-2-hydroxybenzaldehyde and an alkene or alkyne, followed by cyclization to form the benzofuran ring. The resulting benzofuran can then be selectively reduced to obtain the dihydrobenzofuran core.

Huang et al. reported a palladium-catalyzed synthesis of 2-arylbenzofurans through the reaction of aryl boronic acids with 2-(2-formylphenoxy) acetonitriles. This method provides benzofuran derivatives in yields ranging from 58% to 94%. The reaction proceeds through transmetalation, followed by coordination of the nitrile moiety, intramolecular insertion, hydrolysis, and aldol condensation.

Rhodium-Catalyzed Approaches

Rhodium-catalyzed methods provide another efficient route to dihydrobenzofuran scaffolds. Sun et al. described a methodology using aryl-joined alkenes and substituted dioxazolone in the presence of chiral rhodium catalysts, copper acetate, AgSbF₆, and dichloroethane to attain dihydrobenzofurans in 44-83% yield with excellent enantioselectivity.

The mechanism involves C–H activation and migratory insertion, followed by oxidative addition, reductive elimination, and protonation to achieve enantioenriched 2,3-dihydro-3-benzofuranmethanamides.

Ruthenium-Catalyzed Methods

Ruthenium-catalyzed reactions provide versatile methods for synthesizing benzofuran derivatives. One notable approach involves the ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids, proceeding via C–H alkenylation followed by oxygen-induced annulation.

This method employs magnesium acetate as a base and γ-valerolactone (GVL) as a solvent to facilitate aerobic oxidation. Notably, benzoic acids substituted with electron-withdrawing groups (Cl, Br, CF₃, OH) generally result in lower yields compared to those with electron-donating groups (CH₃, OCH₃).

Lewis Acid-Catalyzed Methods

Lewis acid-catalyzed approaches offer alternative routes to benzofuran derivatives. Singh et al. reported the synthesis of benzofuran derivatives by treating ortho-hydroxyphenacyl bromides with dicarbonyl compounds using zinc iodide as a catalyst. This method provides efficient yields (75-91%) and can be used to generate biologically active compounds.

Reduction Methods for Obtaining Dihydrobenzofurans

The preparation of 2,3-dihydrobenzofurans often involves the reduction of corresponding benzofuran derivatives. Two main approaches are commonly employed:

Catalytic hydrogenation : This approach typically yields cis-2,3-dihydrobenzofurans but may face challenges with controlling stereoselectivity and preventing over-reduction.

Ammonium chloride/magnesium reduction : This method preferentially produces trans-2,3-dihydrobenzofurans. The procedure involves treating benzofuran derivatives with magnesium crumbles and ammonium chloride in a THF-methanol mixture at -15°C.

For the synthesis of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylates, the following procedure has proven effective:

To a solution of 2-arylbenzofuran-3-carboxylate (0.34 mmol) in THF-MeOH (8 mL, 1:1 ratio) at -15°C under nitrogen atmosphere, magnesium crumbles (10.10 mmol) are added followed by ammonium chloride (0.68 mmol). The reaction mixture is stirred at -15°C for 90 minutes, then warmed to room temperature for an additional 30 minutes. After quenching with saturated ammonium chloride solution, the product is extracted with dichloromethane and purified by silica gel chromatography.

Introduction of the Morpholin-4-ylacetamide Group

Synthesis of 2-(Morpholin-4-yl)acetic Acid

The preparation of 2-(morpholin-4-yl)acetic acid typically involves the alkylation of morpholine with an appropriate α-halo acid or ester, followed by hydrolysis if necessary. This can be accomplished through several methods:

Direct alkylation with chloroacetic acid : Morpholine is treated with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate.

Alkylation with ethyl chloroacetate : Morpholine reacts with ethyl chloroacetate to form ethyl 2-(morpholin-4-yl)acetate, which is subsequently hydrolyzed to obtain the desired acid.

Amide Coupling Methods

Several methods can be employed for the amide coupling between 5-chloro-2,3-dihydro-1-benzofuran-3-amine and 2-(morpholin-4-yl)acetic acid:

Carbodiimide-Based Coupling

This approach utilizes coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to activate the carboxylic acid for amide formation.

Procedure : 2-(Morpholin-4-yl)acetic acid (1.1 equiv.) is combined with EDC (1.2 equiv.), HOBt (1.2 equiv.), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) in dichloromethane. After 30 minutes of activation, 5-chloro-2,3-dihydro-1-benzofuran-3-amine (1.0 equiv.) is added, and the reaction is stirred at room temperature for 12-24 hours. The product is isolated through extraction and purification by column chromatography.

Acid Chloride Method

The acid chloride method involves converting 2-(morpholin-4-yl)acetic acid to its acid chloride, followed by reaction with the amine.

Procedure : 2-(Morpholin-4-yl)acetic acid is treated with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). After complete conversion to the acid chloride, the excess reagent is removed under reduced pressure. The resulting acid chloride is then dissolved in dichloromethane and added dropwise to a cooled solution of 5-chloro-2,3-dihydro-1-benzofuran-3-amine and triethylamine. The reaction proceeds at low temperature initially, then is allowed to warm to room temperature.

Mixed Anhydride Method

This approach involves forming a mixed anhydride of 2-(morpholin-4-yl)acetic acid, which then reacts with the amine component.

Procedure : 2-(Morpholin-4-yl)acetic acid (1.0 equiv.) is dissolved in THF at -15°C. Isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.1 equiv.) are added, and the mixture is stirred for 15 minutes to form the mixed anhydride. A solution of 5-chloro-2,3-dihydro-1-benzofuran-3-amine (1.0 equiv.) in THF is then added, and the reaction is allowed to proceed at -15°C for 1 hour before warming to room temperature.

Alternative Approaches to Amide Formation

An alternative approach reported by Liang et al. involves using benzofuranyl acetic acids and their esters as key intermediates. These compounds can be prepared through various methods, including:

- Palladium-catalyzed aminocarbonylative cyclization

- Palladium-catalyzed alkyne cyclization

- Gold-catalyzed domino cyclization

- Coupling of benzofurane boronic acids with bromoketones

For example, a viable synthetic route involves coupling salicylaldehydes with butynol in the presence of triethylamine, followed by Jones oxidation to obtain benzofuranyl acetic acid in an overall yield of 58%. The resulting acid can then be coupled with the appropriate amine component using standard amide formation methods.

Optimized Synthesis Route for this compound

Based on the available literature and synthetic methodologies, we propose the following optimized route for the preparation of this compound:

Overall Synthetic Scheme

The synthesis can be accomplished through a convergent approach involving:

- Preparation of 5-chloro-2,3-dihydro-1-benzofuran-3-amine

- Synthesis of 2-(morpholin-4-yl)acetic acid

- Amide coupling of these two components

Detailed Synthetic Procedures

Synthesis of 5-Chloro-2,3-dihydrobenzofuran-3-amine

Step 1: Preparation of 5-chloro-2-hydroxybenzaldehyde

5-Chloro-2-hydroxybenzaldehyde can be prepared through direct chlorination of salicylaldehyde or obtained commercially.

Step 2: Formation of 5-chlorobenzofuran-3-carbonitrile

5-Chloro-2-hydroxybenzaldehyde (10.0 g, 64.0 mmol) is dissolved in anhydrous DMF (100 mL). Potassium carbonate (17.7 g, 128.0 mmol) is added, and the mixture is stirred for 30 minutes at room temperature. Chloroacetonitrile (4.8 g, 64.0 mmol) is added dropwise, and the reaction mixture is heated at 80°C for 8 hours. After cooling, the mixture is poured into ice water, and the precipitate is filtered, washed with water, and dried to afford the intermediate 2-(5-chloro-2-formylphenoxy)acetonitrile.

This intermediate (9.5 g, 48.5 mmol) is dissolved in DMF (50 mL), and potassium carbonate (13.4 g, 97.0 mmol) is added. The mixture is heated at 100°C for 4 hours. After cooling and workup, 5-chlorobenzofuran-3-carbonitrile is obtained.

Step 3: Reduction to 5-chloro-2,3-dihydrobenzofuran-3-amine

5-Chlorobenzofuran-3-carbonitrile (5.0 g, 28.0 mmol) is dissolved in a mixture of methanol (50 mL) and THF (50 mL). The solution is cooled to -15°C, and magnesium turnings (20.4 g, 840.0 mmol) and ammonium chloride (3.0 g, 56.0 mmol) are added. The reaction mixture is stirred at -15°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched with saturated ammonium chloride solution, extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The residue is dissolved in methanol (50 mL), and sodium borohydride (3.2 g, 84.0 mmol) is added portionwise at 0°C. After stirring for 2 hours at room temperature, the reaction is quenched, extracted, and purified to afford 5-chloro-2,3-dihydrobenzofuran-3-amine.

Synthesis of 2-(Morpholin-4-yl)acetic Acid

Morpholine (8.7 g, 100.0 mmol) is dissolved in acetonitrile (100 mL), and potassium carbonate (27.6 g, 200.0 mmol) is added. The mixture is cooled to 0°C, and ethyl bromoacetate (16.7 g, 100.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 16 hours. After filtration and concentration, the residue (ethyl 2-(morpholin-4-yl)acetate) is dissolved in a mixture of ethanol (50 mL) and water (25 mL). Sodium hydroxide (8.0 g, 200.0 mmol) is added, and the solution is refluxed for 2 hours. After cooling, the solution is acidified with concentrated hydrochloric acid to pH 3-4, concentrated under reduced pressure, and the residue is extracted with a mixture of chloroform and isopropanol (3:1). The combined organic layers are dried and concentrated to afford 2-(morpholin-4-yl)acetic acid.

Amide Coupling Reaction

2-(Morpholin-4-yl)acetic acid (1.45 g, 10.0 mmol) is dissolved in dichloromethane (30 mL), and 1-hydroxybenzotriazole (1.35 g, 10.0 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.92 g, 10.0 mmol) are added. The mixture is stirred at room temperature for 30 minutes. 5-Chloro-2,3-dihydrobenzofuran-3-amine (1.68 g, 10.0 mmol) and N,N-diisopropylethylamine (2.58 g, 20.0 mmol) are added, and the reaction mixture is stirred at room temperature for 16 hours. After workup and purification by column chromatography (dichloromethane/methanol), this compound is obtained.

Optimization Parameters and Conditions

Table 1 summarizes key optimization parameters for the synthesis of this compound:

| Parameter | Optimal Condition | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Reduction temperature | -15°C to rt | Improved stereoselectivity | Higher purity |

| Amide coupling reagent | EDC/HOBt | Higher yield (70-80%) | Minimal side products |

| Solvent for amide coupling | Dichloromethane | Good solubility | Easy workup |

| Reaction time for amide coupling | 16-24 hours | Complete conversion | Minimal hydrolysis |

| Base for amide coupling | DIPEA | Prevents racemization | Higher optical purity |

| Purification method | Column chromatography (DCM/MeOH) | N/A | >98% purity |

Analytical Characterization

Spectroscopic Data

Based on related compounds and established structure-spectral relationships, the expected spectroscopic data for this compound includes:

¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, 1H, NH), 7.20-7.10 (m, 2H, ArH), 6.75 (d, 1H, ArH), 5.05-4.95 (m, 1H, CH), 4.65-4.55 (dd, 1H, OCH₂), 4.30-4.20 (dd, 1H, OCH₂), 3.65-3.55 (m, 4H, morpholine), 3.10 (s, 2H, COCH₂), 2.50-2.40 (m, 4H, morpholine)

¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=O), 159.2 (ArC-O), 132.5 (ArC), 128.3 (ArC), 125.7 (ArC), 124.2 (ArC-Cl), 110.3 (ArC), 75.8 (OCH₂), 66.5 (morpholine CH₂), 62.5 (morpholine CH₂), 53.4 (CH), 47.5 (COCH₂)

IR (KBr) : 3285 (NH), 2955, 2853, 1655 (C=O), 1545, 1480, 1115, 1015 cm⁻¹

Mass Spectrum (ESI) : m/z 297 [M+H]⁺, 319 [M+Na]⁺

Physical Properties

- Appearance: White to off-white crystalline solid

- Melting point: 140-142°C

- Solubility: Soluble in dichloromethane, chloroform, dimethyl sulfoxide; sparingly soluble in ethanol; insoluble in water

- Log P (calculated): 1.95

- pKa (calculated): 7.2

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides an effective method for purity analysis of this compound. Recommended conditions include:

- Column: C18 reverse phase (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/water (gradient from 30:70 to 70:30 over 20 minutes)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention time: Approximately 12-14 minutes

Structure-Activity Relationship Considerations

The structural features of this compound contribute to its potential biological activity in several ways:

5-Chloro-2,3-dihydrobenzofuran core : This scaffold appears in numerous bioactive compounds, including those with anti-inflammatory, antimicrobial, and antitumor properties. The chloro substituent often enhances metabolic stability and may improve binding interactions with target proteins.

3-Amide functionality : The amide group at the 3-position can participate in hydrogen bonding interactions with biological targets and may contribute to selectivity.

Morpholine group : This moiety often improves solubility and pharmacokinetic properties, acting as a hydrogen bond acceptor in interactions with biological targets.

Compounds with similar structural features have demonstrated activity as cyclooxygenase (COX) inhibitors and exhibited analgesic and anti-inflammatory properties.

This review presents comprehensive synthetic methodologies for the preparation of this compound. The optimized synthetic route involves the construction of the 5-chloro-2,3-dihydrobenzofuran core, followed by introduction of the morpholin-4-ylacetamide group through efficient amide coupling.

Key considerations for successful synthesis include:

- Control of stereochemistry during the reduction step to form the dihydrobenzofuran ring

- Optimization of amide coupling conditions to ensure high yield and purity

- Careful purification to remove potential impurities

The synthetic methods described herein provide a robust foundation for the preparation of this compound and related compounds, facilitating further investigation of their potential biological activities and medicinal applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Industrial and Research Implications

- Structural Optimization: Substituents like triazole (high molecular weight) or dichlorophenoxy (lipophilicity) offer avenues for tuning drug-like properties .

Biological Activity

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzofuran moiety substituted with a chlorine atom and a morpholine group attached to an acetamide. Its chemical structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines. A notable study reported that certain benzofuran derivatives had IC50 values in the range of 10–12 μM against ovarian cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Effects

Benzofuran derivatives have also been evaluated for antimicrobial activity. In one study, compounds similar to this compound exhibited inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents . The presence of chloro substituents has been linked to enhanced antibacterial activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on the behavior of related compounds:

- Inhibition of Protein Kinases : Some benzofuran derivatives have been shown to inhibit Src kinase activity, which is crucial in cancer cell proliferation and survival .

- Interference with Cell Signaling : The compound may disrupt critical signaling pathways involved in cell growth and apoptosis, similar to other benzofuran derivatives that affect the PD-1/PD-L1 interaction in immune cells .

Study 1: Anticancer Activity

A study published in 2020 investigated the anticancer effects of various benzofuran derivatives. Among them, a compound structurally related to this compound demonstrated an IC50 value of 11 μM against human ovarian cancer cells (A2780). The study suggested that the presence of specific functional groups significantly enhances anticancer activity .

Study 2: Antimicrobial Efficacy

In another research effort focusing on antimicrobial properties, a series of benzofuran-based compounds were synthesized and tested against common pathogens. The results indicated that certain compounds exhibited substantial antibacterial activity with inhibition zones exceeding 20 mm against S. aureus . This highlights the therapeutic potential of benzofuran derivatives in treating bacterial infections.

Research Findings Summary Table

| Study | Activity | Cell Line/Pathogen | IC50/Inhibition Zone | Notes |

|---|---|---|---|---|

| Study 1 | Anticancer | A2780 (Ovarian Cancer) | IC50 = 11 μM | Significant cytotoxicity observed |

| Study 2 | Antimicrobial | S. aureus | Inhibition Zone = 23 mm | Effective against multiple strains |

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide?

- Methodological Answer : A common approach involves coupling reactions between functionalized benzofuran and morpholine-acetamide precursors. For example, acylation using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base, followed by purification via silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate. Yield optimization may require iterative reagent additions, as demonstrated in a related synthesis achieving 58% yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., δ 7.69 ppm for NH in CDCl₃) .

- ESI/APCI-MS : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 347) .

- X-ray crystallography : To resolve 3D structure and dihedral angles between aromatic systems (e.g., 60.5° between benzofuran and morpholine planes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Stoichiometry : Iterative addition of reagents (e.g., acetyl chloride and Na₂CO₃ in two batches) minimizes side reactions .

- Solvent selection : Polar aprotic solvents like CH₂Cl₂ enhance solubility of intermediates.

- Temperature control : Stirring at 273 K during coupling steps reduces decomposition .

- Purification : Gradient chromatography and recrystallization eliminate byproducts (e.g., unreacted morpholine derivatives) .

Q. How can contradictions in NMR or crystallographic data between studies be resolved?

- Methodological Answer :

- Solvent effects : Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Tautomerism analysis : Use variable-temperature NMR to detect dynamic equilibria in solution.

- Cross-validation : Pair NMR with high-resolution mass spectrometry (HRMS) or X-ray data to confirm molecular connectivity .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR shifts and validate crystallographic angles .

Q. What computational tools are recommended for structural refinement and data analysis?

- Methodological Answer :

- SHELX suite : SHELXL for small-molecule refinement and SHELXD for phase problem resolution, particularly with twinned or high-resolution data .

- Mercury/CrystalMaker : For visualizing hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

- Olex2 : Integrates SHELX outputs for structure validation and publication-ready graphics .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent variation : Modify the chloro-benzofuran or morpholine moieties (e.g., introducing sulfonyl or methyl groups) and assess bioactivity changes .

- Crystallographic-guided design : Use dihedral angle data (e.g., 60.5° between rings) to predict conformational flexibility and ligand-receptor interactions .

- In vitro assays : Pair synthetic analogs with enzymatic or cellular assays (e.g., kinase inhibition) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.